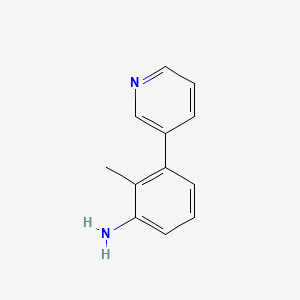

2-Methyl-3-(pyridin-3-yl)aniline

Description

Contextual Significance of Pyridine-Substituted Aniline (B41778) Hybrid Systems in Organic and Medicinal Chemistry

Pyridine-substituted aniline hybrid systems constitute a class of compounds holding significant importance in both organic and medicinal chemistry. The pyridine (B92270) nucleus is a ubiquitous feature in numerous natural products, including vitamins and alkaloids, and is a key component in a multitude of pharmaceutical agents. nih.govnih.gov Its presence can enhance water solubility, a desirable trait for drug candidates, and its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. nih.govnih.gov The pyridine ring is generally prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, due to the electron-withdrawing effect of the ring nitrogen. nih.gov

Aniline and its derivatives are fundamental building blocks in organic synthesis and are integral to many dyes, polymers, and biologically active molecules. The amino group on the aniline ring is a key functional handle for further chemical modifications and also acts as a crucial pharmacophore in many drugs. The combination of these two moieties into a single molecular framework creates a biaryl or heteroaryl-aryl structure with a unique three-dimensional shape and electronic distribution. These hybrid systems are widely explored in drug discovery, particularly in the development of kinase inhibitors, where the aniline and pyridine portions can interact with specific regions of the enzyme's active site. nih.govcancertreatmentjournal.com The study of interactions within binary mixtures of pyridine and aniline has also been a subject of interest for understanding their physicochemical properties.

Overview of Analogous Chemical Structures and Their Established Research Utility

The research utility of the pyridine-aniline scaffold is well-documented through the study of numerous analogous structures. Many of these compounds have been investigated for their potential as therapeutic agents, demonstrating a wide range of biological activities. nih.govacs.orgresearchgate.netbohrium.com

Kinase Inhibitors: A prominent application of pyridine-aniline analogs is in the field of oncology as kinase inhibitors. nih.gov Protein kinases are crucial enzymes that regulate cellular processes, and their deregulation is often linked to cancer. nih.govnih.gov Compounds like N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines, which feature a related structural motif, have been synthesized and evaluated for their ability to inhibit specific kinases. nih.gov For instance, the 4-anilinopyrimidine structure is a key component in molecules that selectively target members of the class III receptor tyrosine kinase family, such as the platelet-derived growth factor receptor (PDGFR). nih.gov Similarly, pyrrole (B145914) indolin-2-one derivatives, which can be considered bioisosteres, are lead scaffolds for inhibitors of vascular endothelial growth factor receptors (VEGFRs) and PDGFRs. cancertreatmentjournal.com

Antimicrobial and Antiviral Agents: The pyridine scaffold is a core component of many compounds with demonstrated antibacterial, antifungal, and antiviral properties. nih.govnih.govresearchgate.net The incorporation of an aniline moiety can further modulate this activity. For example, various pyridine derivatives have shown potent activity against multidrug-resistant (MDR) pathogens like S. aureus. nih.gov

Materials Science and Catalysis: Beyond medicine, pyridine derivatives are used in functional nanomaterials and as ligands for organometallic compounds in catalysis. nih.gov The specific electronic properties endowed by the pyridine-aniline combination can be harnessed to create materials with tailored optical or conductive properties or to develop more efficient catalysts for organic synthesis.

The table below summarizes a selection of analogous structures and their documented research applications.

| Analogous Structure | Established Research Utility |

| 4-Anilinopyrimidines | Selective inhibitors of class III receptor tyrosine kinases (e.g., PDGFR, KIT). nih.gov |

| Pyridoquinolones | Investigated for antimicrobial activities. nih.gov |

| N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines | Synthesized as potential enzyme inhibitors and ligands for metal complexation. nih.gov |

| Pyrrole indolin-2-ones | Serve as lead scaffolds for anti-angiogenesis agents by inhibiting VEGFRs and PDGFRs. cancertreatmentjournal.com |

| Pyridine-imidazo[2,1b]-1,3,4-thiadiazoles | Showed good antimicrobial activity against various pathogens. nih.gov |

Rationale for Comprehensive Academic Investigation of 2-Methyl-3-(pyridin-3-yl)aniline

A comprehensive academic investigation into this compound is warranted for several key reasons. While the broader class of pyridine-substituted anilines has been extensively studied, the specific substitution pattern of this molecule—a methyl group at the 2-position and a pyridin-3-yl group at the 3-position of the aniline ring—presents a unique structural variation that has not been widely explored.

The rationale for its detailed study is built upon the following points:

Potential as a Novel Pharmacophore: Given the proven success of related structures as kinase inhibitors and antimicrobial agents, this compound represents a novel scaffold for drug discovery. nih.govnih.gov Its unique geometry may allow it to fit into binding pockets that other analogs cannot, potentially leading to the development of new therapeutic agents with improved efficacy or the ability to overcome drug resistance.

Utility as a Synthetic Intermediate: The compound serves as a valuable intermediate for the synthesis of more complex molecules. The aniline amino group can be readily functionalized, and the pyridine nitrogen offers a site for quaternization or coordination to metal centers, opening avenues for the creation of new ligands, catalysts, or functional materials. nih.govnih.gov

Advancement of Synthetic Methodology: The synthesis of this compound itself presents a challenge in controlling regioselectivity. Developing efficient and scalable synthetic routes to this compound would contribute to the broader field of organic synthesis, particularly in the area of cross-coupling reactions involving heteroaromatic compounds. organic-chemistry.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

2-methyl-3-pyridin-3-ylaniline |

InChI |

InChI=1S/C12H12N2/c1-9-11(5-2-6-12(9)13)10-4-3-7-14-8-10/h2-8H,13H2,1H3 |

InChI Key |

NDBSIYKAKZTRAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1N)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Methyl 3 Pyridin 3 Yl Aniline and Its Derivatives

Direct Synthetic Routes to the Core Scaffold

The direct synthesis of the 2-Methyl-3-(pyridin-3-yl)aniline core structure primarily relies on the coupling of pre-functionalized aniline (B41778) and pyridine (B92270) precursors. Key methodologies include palladium-catalyzed cross-coupling reactions and the reduction of a nitro-analogue.

Cross-Coupling Reactions: Suzuki-Miyaura Approaches and Related Palladium-Catalyzed C-C and C-N Bond Formations

The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forming the pivotal C-C bond between the aniline and pyridine rings. nih.govlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. nih.gov For the synthesis of this compound, two primary disconnection approaches are feasible:

Reaction of a (3-amino-2-methylphenyl)boronic acid or ester with a 3-halopyridine (e.g., 3-bromopyridine).

Reaction of a 3-pyridinylboronic acid or ester with a 3-halo-2-methylaniline (e.g., 3-bromo-2-methylaniline).

The success of these couplings often hinges on the careful selection of the catalyst system, including the palladium source, ligand, and base. beilstein-journals.org Modern phosphine (B1218219) ligands, such as S-Phos or CataXCium A Pd G3, have proven effective for coupling reactions involving challenging substrates like unprotected anilines. nih.gov The reaction conditions are generally mild, offering high functional group tolerance. libretexts.orgorgsyn.org For instance, the use of Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source with a base like K₃PO₄ or Na₂CO₃ in solvents such as THF or aqueous DMF is common. beilstein-journals.orgnih.gov

Beyond the Suzuki reaction, other palladium-catalyzed methods can be employed. The Buchwald-Hartwig amination, for example, could be used to form the C-N bond if a suitable precursor is designed, though C-C bond formation via Suzuki coupling is more direct for this specific target. nih.gov

| Catalyst System Component | Examples | Typical Role in Suzuki-Miyaura Coupling | Source(s) |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, CataXCium A Pd G3 | Provides the active Pd(0) species that enters the catalytic cycle. | nih.govbeilstein-journals.orgorgsyn.orgnih.gov |

| Ligand | Triphenylphosphine (PPh₃), S-Phos, keYPhos | Stabilizes the palladium center, promotes oxidative addition and reductive elimination. | beilstein-journals.orgorgsyn.orgacs.org |

| Base | K₃PO₄, Na₂CO₃, K₂CO₃, t-BuOK | Activates the organoboron species in the transmetalation step. | beilstein-journals.orgnih.govacs.org |

| Solvent | THF/H₂O, Dioxane, DMF/H₂O, DMA | Solubilizes reactants and facilitates the reaction. Aqueous mixtures are common. | beilstein-journals.orgnih.govacs.org |

Reductive Functionalization Pathways: Nitro Group Reduction and Amine Formation

An alternative and powerful strategy for synthesizing this compound involves the late-stage reduction of a nitro precursor, namely 1-methyl-2-nitro-3-(pyridin-3-yl)benzene. The nitration of an aromatic ring followed by its reduction is a classic and highly effective method for preparing anilines. beilstein-journals.orgyoutube.com This approach benefits from the fact that the required nitro-biaryl precursor can be readily assembled via Suzuki coupling (e.g., coupling 3-bromo-2-nitrotoluene (B1267226) with pyridine-3-boronic acid).

The conversion of the nitro group to the primary amine is a fundamental transformation with numerous available reagents. wikipedia.orgresearchgate.net The choice of reductant is critical to ensure chemoselectivity, leaving the pyridine ring and other functional groups intact.

Common methods for this reduction include:

Catalytic Hydrogenation : This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. youtube.comcommonorganicchemistry.com Raney Nickel is particularly useful if dehalogenation is a concern on other parts of the molecule. commonorganicchemistry.com

Metal/Acid Systems : Reagents such as iron powder in acidic media (Fe/HCl or Fe/AcOH) or tin(II) chloride (SnCl₂) in concentrated HCl are classic, mild, and reliable choices for reducing aromatic nitro groups. youtube.comcommonorganicchemistry.com

Transfer Hydrogenation : Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst like Pd/C can be a safer and more convenient alternative to using hydrogen gas. researchgate.net

Other Reagents : Sodium hydrosulfite or metal-free conditions using trichlorosilane (B8805176) (HSiCl₃) have also been developed, offering alternatives for sensitive substrates. beilstein-journals.orgwikipedia.org

| Reagent/System | Conditions | Key Advantages | Source(s) |

|---|---|---|---|

| H₂/Pd-C | Hydrogen gas, Pd/C catalyst, various solvents (e.g., EtOH, EtOAc) | High efficiency, clean reaction with water as the only byproduct. | youtube.comcommonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Iron powder, a protic acid (HCl or acetic acid), often with heating. | Inexpensive, mild, and highly selective for the nitro group. | youtube.comcommonorganicchemistry.com |

| SnCl₂·2H₂O | Stannous chloride dihydrate, typically in concentrated HCl or ethanol (B145695). | Good for small-scale synthesis, tolerates many functional groups. | wikipedia.org |

| HSiCl₃ / Tertiary Amine | Trichlorosilane and a base like Hünig's base, often in flow chemistry setups. | Metal-free, fast reaction times, high yields. | beilstein-journals.org |

Pyridine Ring Construction and Annulation Strategies

While less common for a specific target like this compared to functionalizing a pre-existing pyridine, it is theoretically possible to construct the pyridine ring onto a 3-amino-2-methylaniline derivative. acsgcipr.org General pyridine synthesis strategies could be adapted, such as the Hantzsch pyridine synthesis or related multi-component reactions. acsgcipr.orgorganic-chemistry.org This might involve reacting a derivative of 3-amino-2-methylaniline, transformed into a suitable precursor like a β-enaminone, with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and oxidation. acsgcipr.org Metal-catalyzed cycloadditions or annulation reactions are also modern approaches to building heterocyclic rings. acsgcipr.orgrsc.org However, for industrial or laboratory-scale synthesis, the manipulation of commercially available pyridine building blocks is almost always more efficient than de novo ring synthesis. acsgcipr.org

Synthesis of Structural Analogs and Precursors

The synthesis of analogs of this compound involves further functionalization of the core scaffold or its precursors. This allows for the exploration of structure-activity relationships by modifying the aniline and pyridine moieties.

Alkylation and Arylation Methods for Aniline and Pyridine Moieties

Both the aniline and pyridine rings of the core structure can be further functionalized.

Aniline Moiety : The primary amine group can be readily alkylated or arylated to form secondary or tertiary anilines. Standard N-alkylation can be achieved with alkyl halides, while more controlled methods like reductive amination with aldehydes or ketones provide access to a wide range of N-substituted derivatives. nih.gov Palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann-type reactions can be used for N-arylation.

Pyridine Moiety : The pyridine ring can undergo C-H functionalization. For example, α-methylation of pyridines can be accomplished using flow chemistry with a Raney Nickel catalyst and an alcohol as the methyl source. researchgate.net Arylation of the pyridine ring can be achieved through palladium-catalyzed C-H activation/arylation protocols, often directed by the nitrogen atom or other functional groups. researchgate.netacs.org

Formation of Sterically Hindered Amine Derivatives

Creating sterically hindered derivatives, for instance by introducing bulky substituents on the aniline nitrogen or at the positions ortho to the amine (C2-methyl, C4-H), can be synthetically challenging but is crucial for creating specific ligand architectures or modulating a molecule's properties. researchgate.net A practical method for the synthesis of sterically hindered secondary or tertiary anilines involves the copper-catalyzed amination of aryl or heteroaryl boronic esters. nih.gov This method is notable for its compatibility with a wide array of functional groups, including esters, ketones, and even nitro groups, and its ability to form highly congested C-N bonds under mild conditions. nih.gov The synthesis of aryllithium species followed by reaction with an aminating agent like trimethylsilyl (B98337) azide (B81097) is another route to introduce an amine group in a sterically demanding environment. researchgate.net

Multi-component Reactions and Cascade Processes for Heterocyclic Integration

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. rasayanjournal.co.in Similarly, cascade reactions, which involve a series of intramolecular transformations, allow for the rapid construction of complex molecular architectures from simple precursors. These strategies are particularly powerful for synthesizing highly substituted heterocyclic systems.

A plausible and efficient route for the synthesis of meta-hetarylanilines, such as this compound, involves a one-pot, three-component benzannulation reaction. beilstein-journals.org This method utilizes a heterocycle-substituted 1,3-diketone, an amine, and acetone. beilstein-journals.org For the target compound, this would involve the reaction of a pyridine-3-substituted 1,3-diketone with 2-methylaniline and acetone. The reaction sequence is initiated by the formation of an enamine from 2-methylaniline and acetone. This is followed by a series of condensation and dehydration steps, ultimately leading to the aromatic aniline ring. beilstein-journals.org The success of this three-component reaction is often dependent on the electron-withdrawing capacity of the heterocyclic substituent on the 1,3-diketone. beilstein-journals.org

Another powerful MCR is the Groebke-Blackburn-Bienaymè reaction (GBB-3CR), which is used to synthesize complex nitrogen-containing heterocycles like imidazo[1,2-a]pyrazines from an amidine, an aldehyde, and an isocyanide in a single step under mild conditions. rug.nl While not directly producing an aniline, this demonstrates the power of MCRs to rapidly build heterocyclic scaffolds that could be further functionalized. rug.nl

Cascade reactions also offer an elegant pathway to complex heterocycles. For instance, a one-pot protocol for preparing 1-aryl-3-trifluoromethylpyrazoles involves a (3+3) annulation of nitrile imines and a surrogate of acetylene, which is then followed by a cascade of dehydration and ring contraction reactions. acs.orgnih.govorganic-chemistry.org This type of sequential, one-pot transformation minimizes waste and purification steps, aligning with the principles of efficient synthesis. acs.orgnih.govorganic-chemistry.org

Below is a table summarizing representative multi-component reactions applicable for the synthesis of related heterocyclic structures.

| MCR Type | Reactants | Product Class | Key Features |

| Three-Component Benzannulation beilstein-journals.org | 1,3-Diketone, Amine, Acetone | meta-Hetarylanilines | One-pot synthesis; mild conditions; efficiency depends on diketone's electronic properties. |

| Groebke-Blackburn-Bienaymè (GBB-3CR) rug.nl | Amidine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyrazin-8-amines | Single step; mild conditions; good to excellent yields for complex heterocycles. |

| Aza-Wittig/Diels-Alder nih.gov | α,β-Unsaturated Acid, Aldehyde, Enamine | Polysubstituted Pyridines | Two-pot process; provides rapid access to diverse pyridine structures. |

Green Chemistry Approaches and Sustainable Synthetic Protocols

Green chemistry principles aim to reduce the environmental impact of chemical processes. This includes using less hazardous solvents, reducing waste, improving energy efficiency, and utilizing renewable feedstocks. rasayanjournal.co.in

A significant green approach applicable to the synthesis of this compound and its derivatives is the use of continuous flow chemistry. A continuous flow method has been successfully used for the α-methylation of pyridines, a key step in forming the "2-methylpyridine" moiety of the target molecule. mdpi.com This process involves passing a solution of the pyridine substrate in a low-boiling-point alcohol through a heated column packed with a catalyst like Raney® nickel. mdpi.com This technique is superior to traditional batch processes due to significantly shorter reaction times, enhanced safety by minimizing the volume of hazardous materials at any given time, elimination of complex work-up procedures, and reduced waste. mdpi.com

Another green strategy involves replacing traditional, toxic solvents with more environmentally benign alternatives like water, glycerol (B35011), or deep eutectic solvents (DES). rasayanjournal.co.inresearchgate.netresearchgate.net For example, an eco-friendly, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives has been achieved in glycerol, which serves as a recyclable and non-toxic solvent. researchgate.netrsc.org Similarly, the synthesis of quinazolinones has been performed using a choline (B1196258) chloride:urea deep eutectic solvent, often in combination with microwave irradiation to accelerate the reaction and improve yields. researchgate.net Microwave-assisted synthesis is itself a green technique that can dramatically reduce reaction times and energy consumption. rasayanjournal.co.inresearchgate.net

Furthermore, developing metal-free synthesis routes is a key goal of green chemistry, as it avoids the use of toxic and expensive heavy metal catalysts. A novel, metal-free, one-pot method for synthesizing diarylamines from aromatic aldehydes and anilines has been developed. acs.org This process uses urea-hydrogen peroxide as a benign oxidant and proceeds through an imine formation, an oxidative rearrangement, and a final light-induced deformylation step. acs.org Such a strategy represents a highly sustainable alternative to classic palladium- or copper-catalyzed cross-coupling reactions like the Buchwald-Hartwig or Ullmann reactions. acs.org

The following table outlines various green chemistry techniques and their application in the synthesis of related compounds.

| Green Chemistry Approach | Example Application | Advantages |

| Continuous Flow Synthesis mdpi.com | α-Methylation of pyridines | Increased safety, reduced reaction time, less waste, no work-up. |

| Microwave-Assisted Synthesis rasayanjournal.co.inresearchgate.net | Synthesis of pyridine & quinazolinone derivatives | Shorter reaction times, higher yields, energy efficiency. |

| Use of Green Solvents researchgate.netresearchgate.netrsc.org | Synthesis in glycerol or Deep Eutectic Solvents (DES) | Reduced toxicity, recyclability, biodegradability. |

| Solvent-Free Reactions rasayanjournal.co.in | Ball-milling for pyrimidine (B1678525) synthesis | Eliminates solvent waste, simple work-up, high efficiency. |

| Metal-Free Catalysis acs.org | One-pot synthesis of diarylamines | Avoids toxic heavy metals, lower cost, reduced contamination. |

Chemical Reactivity and Transformational Pathways of 2 Methyl 3 Pyridin 3 Yl Aniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Aniline (B41778) and Pyridine (B92270) Rings

The electronic characteristics of the two aromatic rings in 2-Methyl-3-(pyridin-3-yl)aniline govern their susceptibility to substitution reactions.

Aniline Ring Reactivity: The aniline ring is highly activated towards electrophilic aromatic substitution due to the presence of the strongly activating amino group and the moderately activating methyl group. These groups are ortho, para-directing. libretexts.orgyoutube.com Consequently, electrophiles are expected to preferentially attack the positions ortho and para to the amino group (positions 4 and 6) and ortho to the methyl group (position 1, which is sterically hindered). The high reactivity can sometimes be a drawback, leading to multiple substitutions. libretexts.org For instance, the reaction of aniline with bromine water rapidly yields the 2,4,6-tribrominated product. libretexts.org To achieve monosubstitution, the reactivity of the amino group can be moderated by converting it into an amide (acetanilide), which is less activating but still ortho, para-directing. libretexts.org Friedel-Crafts reactions on the free amine are generally unsuccessful as the amino group complexes with the Lewis acid catalyst. libretexts.org This can be overcome by using the corresponding N-arylamide. libretexts.org

Pyridine Ring Reactivity: In contrast, the pyridine ring is electron-deficient due to the electronegative nitrogen atom. This makes it generally resistant to electrophilic substitution but more susceptible to nucleophilic aromatic substitution. The nitrogen atom deactivates the ring, particularly at the positions ortho (2 and 6) and para (4) to it. Nucleophilic attack is favored at these positions. The amine group of the aniline ring can act as a nucleophile and potentially react with electron-deficient aromatic rings. smolecule.com

Oxidation and Reduction Reactions of Aromatic Rings and Amine Functionalities

The different components of this compound exhibit distinct behaviors under oxidative and reductive conditions. youtube.com

Oxidation: The aniline portion of the molecule is susceptible to oxidation. The amino group can be oxidized, and the aromatic ring can undergo oxidative degradation under strong conditions. The pyridine ring's nitrogen atom can be oxidized to form the corresponding N-oxide using common oxidizing agents like hydrogen peroxide or peracids. smolecule.comucr.edu This transformation can alter the electronic properties and reactivity of the pyridine ring.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions, often employing catalysts like palladium on carbon (Pd/C) with hydrogen gas. youtube.com This reaction converts the aromatic heterocycle into a saturated one. The aniline ring is generally resistant to reduction under these conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are typically used for reducing other functional groups but may not be effective for the aniline ring itself. smolecule.com

Rearrangement Reactions Involving the Aniline and Pyridine Scaffolds

Rearrangement reactions involve the intramolecular migration of an atom or group, leading to a structural isomer of the original molecule. wiley-vch.dewikipedia.org While specific rearrangement studies on this compound are not extensively documented, related structures undergo well-known rearrangements.

Several classical rearrangement reactions are known for aromatic compounds and could potentially be induced in derivatives of this compound. byjus.commasterorganicchemistry.comlibretexts.org For example, the Hofmann, Curtius, and Beckmann rearrangements involve the transformation of amides or oximes, which can be synthesized from the parent aniline. wiley-vch.debyjus.comlibretexts.org The Beckmann rearrangement, for instance, converts an oxime into an amide. wiley-vch.delibretexts.org Photochemical rearrangements are also a possibility for biaryl systems, potentially leading to skeletal isomerization. wikipedia.org

Derivatization Reactions for Functional Group Interconversion

The primary amine functionality of this compound is a key site for a variety of derivatization reactions, allowing for the synthesis of a wide range of new compounds.

The primary amino group readily undergoes acylation to form amides. This is a common and important transformation. youtube.com

Amidation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding N-aryl amide. libretexts.orgyoutube.com For example, reacting this compound with acetic anhydride (B1165640) would produce N-(2-methyl-3-(pyridin-3-yl)phenyl)acetamide. This reaction is often used to protect the amino group or to moderate its activating effect in electrophilic aromatic substitution. libretexts.org While esterification is not directly applicable to the parent molecule, which lacks a hydroxyl or carboxyl group, derivatives containing these functionalities could undergo such reactions.

The primary amine can participate in condensation reactions with carbonyl compounds to form imines, commonly known as Schiff bases. nanobioletters.comnih.gov

Schiff Base Formation: The reaction of this compound with an aldehyde or a ketone, typically under heating with removal of water, results in the formation of an N-substituted imine. derpharmachemica.comekb.eg These Schiff bases are versatile intermediates in organic synthesis and can act as ligands for metal complexes. nanobioletters.comderpharmachemica.comjournalijar.com For example, the condensation of 2-methyl-3-nitroaniline (B147196) with 5-nitrothiophene-2-carbaldehyde yields the corresponding Schiff base. nih.gov

Table 1: Examples of Schiff Base Formation

| Amine Reactant | Carbonyl Reactant | Product |

|---|---|---|

| p-Toluidine | Pyridine-2-carboxaldehyde | (E)-N-(pyridin-2-ylmethylene)-p-toluidine derpharmachemica.com |

| 3-Bromo-4-methyl aniline | 2-Nitrobenzaldehyde | 3-bromo-4-methyl-N-(2-nitrobenzylidene)aniline nanobioletters.com |

| Aniline | Acetylacetone | Imine derivative ekb.eg |

| 2-Methyl-3-nitroaniline | 5-Nitrothiophene-2-carbaldehyde | 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline nih.gov |

Isothiocyanate Reactions for Amine Derivatization

The reaction of primary amines with isothiocyanates or with reagents that generate isothiocyanates in situ is a standard method for forming thiourea (B124793) derivatives.

Thiourea Formation: Primary amines react with carbon disulfide to form a dithiocarbamate (B8719985) salt, which can then be treated with a desulfurizing agent to yield an isothiocyanate. mdpi.comorganic-chemistry.org These isothiocyanates can then react with another amine to form a thiourea. Alternatively, this compound can react directly with a pre-formed isothiocyanate to produce the corresponding N,N'-disubstituted thiourea. tsijournals.com This chemistry provides a pathway to a diverse range of compounds. cbijournal.com

Table 2: Reagents for Isothiocyanate Synthesis from Amines

| Amine | Reagents | Product | Reference |

|---|

Advanced Spectroscopic and Structural Characterization of 2 Methyl 3 Pyridin 3 Yl Aniline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, HHCOSY, TOCSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. The analysis of ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom in the molecule, while 2D techniques like COSY and TOCSY reveal the connectivity between protons.

For 2-Methyl-3-(pyridin-3-yl)aniline , the ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline (B41778) and pyridine (B92270) rings. The methyl group protons would appear as a sharp singlet, typically in the upfield region (around 2.0-2.5 ppm). The amine (-NH₂) protons would present as a broad singlet, and its chemical shift can be concentration-dependent. The protons on the aniline ring would exhibit splitting patterns influenced by their neighbors and the methyl group. The pyridine ring protons would show characteristic downfield shifts due to the electron-withdrawing nature of the nitrogen atom.

The ¹³C-NMR spectrum provides information on each unique carbon environment. The methyl carbon would have a signal in the aliphatic region (around 15-25 ppm), while the twelve aromatic carbons would appear in the downfield region (typically 110-160 ppm). The carbons attached to nitrogen atoms would show characteristic shifts.

Table 1: Representative ¹H and ¹³C NMR Data for Analogs of this compound

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

|---|---|---|---|

| N-((pyridin-3-yl)methyl)benzenamine | 8.53 (dd, 1H), 8.39 (d, 1H), 7.71 (d, 1H), 7.27-7.19 (m, 3H), 6.76 (t, 1H), 6.64 (d, 2H), 4.36 (s, 2H), 4.19 (bs, 1H) | Data not provided in source | researchgate.net |

| N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline | 8.09 (s, 1H, H-4), 7.92 (d, 1H, H-8), 7.55-7.53 (m, 2H, H-5, H-7), 7.19-7.14 (m, 2H, H-3', H-5'), 6.77 (t, 1H, H-4'), 6.67 (d, 2H, H-2', H-6'), 4.59 (s, 2H, CH₂), 4.20 (s, 1H, NH), 2.51 (s, 3H, CH₃) | 148.19, 147.17, 143.05, 136.49, 132.71, 130.02, 128.22, 127.47, 126.99, 117.03, 112.52, 46.15 (CH₂), 18.97 (CH₃) | fluorochem.co.ukmdpi.com |

| 3-Methyl-N-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)aniline | 8.14 (d, 1H), 7.80-7.73 (m, 2H), 7.66 (d, 1H), 7.43 (t, 2H), 7.36 (t, 1H), 7.25-7.20 (m, 1H), 6.91-6.77 (m, 3H), 6.74-6.66 (m, 2H), 4.64 (s, 2H), 3.78 (s, 3H) | 152.8, 145.2, 144.5, 141.8, 134.0, 128.8, 128.4, 128.0, 125.0, 124.3, 117.5, 116.8, 115.0, 114.5, 112.5, 55.5, 39.2 | rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Functional Group Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of This compound is expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will contain a complex series of bands corresponding to C=C and C=N aromatic ring stretching, as well as C-N stretching and various bending vibrations. For comparison, the related compound 2-Methyl-3-nitroaniline (B147196) shows characteristic N-H stretching bands in its gas-phase IR spectrum. nist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, reveals information about the electronic transitions within the molecule. For conjugated aromatic systems like this compound, intense absorption bands corresponding to π→π* transitions are expected. The presence of nitrogen atoms with lone pairs also allows for n→π* transitions, which are typically weaker. The absorption maxima (λ_max) for the analog 1-pyridin-3-yl-ethylamine (B1303624) are observed at 204 nm and 258 nm. sielc.com The specific λ_max values and molar absorptivities for the title compound would be influenced by the combined electronic effects of the aniline and pyridine rings, as well as the methyl substituent.

Table 2: Expected Spectroscopic Features for this compound

| Spectroscopy Type | Expected Feature | Approximate Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| Infrared (IR) | N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | |

| UV-Visible (UV-Vis) | π→π* Transition | ~200 - 280 nm |

| n→π* Transition | > 280 nm (typically weaker) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

For This compound (C₁₂H₁₂N₂), the calculated monoisotopic mass is 184.10005 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected as the protonated molecular ion, [M+H]⁺, at an m/z of approximately 185.1073. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 207.0893), may also be observed. uni.lu

The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-C bond connecting the two aromatic rings or the loss of the methyl group (a loss of 15 Da). The analysis of analogs like N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline using Fast Atom Bombardment (FAB-MS) showed a clear molecular ion peak and a significant fragment corresponding to the quinoline (B57606) portion of the molecule, demonstrating the utility of fragmentation analysis in structural confirmation. fluorochem.co.ukmdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) | Reference |

|---|---|---|

| [M+H]⁺ | 185.10733 | uni.lu |

| [M+Na]⁺ | 207.08927 | uni.lu |

| [M+K]⁺ | 223.06321 | uni.lu |

| [M]⁺ | 184.09950 | uni.lu |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, and reveals how molecules are arranged in the crystal lattice through intermolecular interactions.

While a crystal structure for This compound itself is not reported in the provided sources, studies on its analogs offer a model for its likely solid-state behavior. For example, the crystal structure of 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline reveals that the structure is stabilized by intermolecular N—H···N hydrogen bonds. researchgate.net It is highly probable that this compound would also form similar hydrogen bonds, with the amine group (N-H) of one molecule acting as a hydrogen bond donor to the nitrogen atom of the pyridine ring of a neighboring molecule.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It provides information on oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the generated radical ions.

The electrochemical behavior of This compound would be a composite of its constituent aniline and pyridine moieties. The aniline group is known to be electrochemically active, undergoing oxidation at a specific potential. chemicalbook.comsrce.hr This oxidation potential would be modulated by the substituents on the ring. The electron-donating methyl group would tend to lower the oxidation potential (making it easier to oxidize), while the electron-withdrawing pyridin-3-yl group would increase it.

The pyridine ring itself can be reduced at negative potentials, though this is often an irreversible process. CV studies on aniline and its derivatives show that the oxidation process can lead to the formation of polymeric films on the electrode surface, a process that is highly dependent on the solvent, electrolyte, and pH. chemicalbook.comsrce.hr The study of related bipyridine and phenanthroline complexes also highlights how ligand structure influences redox potentials. nih.gov Therefore, a cyclic voltammogram of this compound would be expected to show an oxidation wave corresponding to the aniline moiety, with the potential and peak shape providing insight into the electronic nature and subsequent reactivity of the molecule.

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 3 Pyridin 3 Yl Aniline

In Silico Predictions for Molecular Interactions and Biological Target Engagement

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Profiling and Drug Similarity Analysis (e.g., Lipinski's Rule of Five)

Lipinski's rule stipulates that for a compound to have a higher likelihood of being orally bioavailable, it should generally meet the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.comtiu.edu.iq Compounds that adhere to these rules are considered to have a greater chance of successful development. researchgate.net

The physicochemical properties of 2-Methyl-3-(pyridin-3-yl)aniline have been calculated to assess its compliance with Lipinski's Rule of Five. The analysis, based on data available in public chemical databases, indicates that the compound exhibits favorable drug-like characteristics. uni.lunih.gov

Table 1: Lipinski's Rule of Five Analysis for this compound

| Property | Value | Lipinski's Rule (Threshold) | Compliance |

|---|---|---|---|

| Molecular Weight | 184.24 g/mol | < 500 | Yes |

| logP (XlogP) | 2.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Violations | 0 | ≤ 1 | Yes |

Data sourced from computational predictions available in the PubChem database. uni.lunih.gov

As detailed in the table, this compound shows zero violations of Lipinski's rules. Its molecular weight is well below the 500 Dalton threshold, its predicted lipophilicity (XlogP of 2.2) is in an optimal range for membrane permeability without being excessively greasy, and it possesses a moderate number of hydrogen bond donors and acceptors. This profile suggests that the compound has a high probability of good absorption and permeability, which are essential characteristics for orally administered drugs.

Pharmacophore Modeling and Virtual Screening Applications

Building on its favorable drug-like properties, the structure of this compound lends itself to further computational exploration through pharmacophore modeling and virtual screening. A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings—that are essential for a molecule to interact with a specific biological target. nih.gov

While specific studies detailing a pharmacophore model derived directly from this compound are not publicly available, its structural components allow for the theoretical construction of such a model. The key features of this compound can be defined as follows:

Hydrogen Bond Donor: The primary amine (-NH2) on the aniline (B41778) ring.

Hydrogen Bond Acceptor: The nitrogen atom within the pyridine (B92270) ring.

Aromatic/Hydrophobic Regions: Both the substituted benzene (B151609) ring and the pyridine ring.

These features can be mapped in three-dimensional space to create a pharmacophore hypothesis.

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Structural Origin | Potential Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Aniline -NH₂ group | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on a target protein. |

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Forms hydrogen bonds with donor groups (e.g., amide N-H) on a target protein. |

| Aromatic Ring (AR) | Phenyl Ring | Can engage in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine). |

| Aromatic Ring (AR) | Pyridine Ring | Can engage in π-π stacking or other specific interactions within a binding pocket. |

This theoretical pharmacophore model serves as a powerful query for virtual screening. nih.gov Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov By using the pharmacophore model of this compound, researchers could rapidly screen millions of compounds to find structurally diverse molecules that share the same key interaction features. mdpi.com This ligand-based approach is particularly valuable when the precise three-dimensional structure of the biological target is unknown. The identified "hits" from the virtual screen would then become high-priority candidates for further experimental testing, streamlining the process of discovering new lead compounds.

Structure Activity Relationship Sar and Structural Design Investigations

Impact of Substituent Position and Electronic Effects on Molecular Properties (e.g., Basicity, Hydrogen-Bonding Capacity, Solubility)

The molecular properties of the 2-Methyl-3-(pyridin-3-yl)aniline scaffold are intrinsically linked to the electronic nature and position of any substituents on its two aromatic rings. These properties—basicity, hydrogen-bonding, and solubility—are critical determinants of the molecule's behavior in chemical and biological systems.

Basicity: The compound possesses two primary basic centers: the nitrogen atom of the pyridine (B92270) ring and the nitrogen of the aniline (B41778) amino group.

Pyridine Nitrogen: The basicity of the pyridine nitrogen is highly sensitive to substituents on the pyridine ring. Electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the electron density on the nitrogen atom, making its lone pair more available for protonation and thus increasing basicity. researchgate.netscribd.com Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease electron density and basicity. researchgate.net The position of the substituent is also critical; groups at the 4-position have a more pronounced effect on basicity due to resonance stabilization of the corresponding pyridinium (B92312) ion. researchgate.net

Aniline Nitrogen: The basicity of the aniline's amino group is influenced by substituents on the aniline ring. EDGs, particularly at the ortho and para positions, increase basicity relative to unsubstituted aniline. afit.edu The existing methyl group at the 2-position (ortho to the amino group) in the parent compound has a base-strengthening inductive effect, but this can be counteracted by a steric hindrance effect, which can impede solvation of the anilinium ion, potentially reducing basicity. researchgate.netdoubtnut.com EWGs on the aniline ring decrease the pKa of the amino group by delocalizing the nitrogen's lone pair into the aromatic system, making it less available for protonation. afit.edu

Hydrogen-Bonding Capacity: The primary amine (-NH₂) of the aniline moiety is a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor.

Substituents can modulate these capacities. For instance, an EWG on the aniline ring increases the acidity of the N-H protons, enhancing their hydrogen-bonding donor strength.

An EDG on the pyridine ring increases the partial negative charge on the nitrogen, making it a stronger hydrogen bond acceptor.

Solubility: Solubility in aqueous media is governed by a balance between the hydrophobic aromatic rings and the hydrophilic amine and pyridine groups. Introducing polar substituents, such as hydroxyl (-OH) or additional amino groups, can increase water solubility by providing more sites for hydrogen bonding. Conversely, adding larger, nonpolar alkyl or aryl groups would decrease aqueous solubility.

The following table summarizes the predicted effects of various substituents on the molecular properties of the this compound core.

| Substituent (Group) | Position | Electronic Effect | Impact on Pyridine Basicity | Impact on Aniline Basicity | Impact on Aqueous Solubility |

|---|---|---|---|---|---|

| -NO₂ (Nitro) | Aniline Ring (para to -NH₂) | Strong EWG | - | Strongly Decrease | Slight Decrease |

| -Cl (Chloro) | Aniline Ring (para to -NH₂) | EWG (Inductive) | - | Decrease | Decrease |

| -OCH₃ (Methoxy) | Aniline Ring (para to -NH₂) | EDG (Resonance) | - | Increase | Slight Increase |

| -CN (Cyano) | Pyridine Ring (para to N) | Strong EWG | Strongly Decrease | - | Slight Decrease |

| -NH₂ (Amino) | Pyridine Ring (para to N) | Strong EDG | Strongly Increase | - | Increase |

Heterocyclic Modifications and Their Influence on Chemical and Biological Profiles

Replacing one of the core aromatic rings with a different heterocycle is a common strategy in medicinal chemistry to modulate a compound's properties. A pertinent example is the bioisosteric replacement of the pyridine ring in this compound with a thiophene (B33073) ring, yielding a 2-Methyl-3-(thiophen-3-yl)aniline analog.

Pyridine vs. Thiophene Analogs:

Electronic Properties: Pyridine is a π-deficient heterocycle due to the electronegative nitrogen atom, which acts as an electron sink. This makes it a good hydrogen bond acceptor. In contrast, thiophene is a π-excessive heterocycle, meaning the ring has a higher electron density than benzene (B151609), making it more susceptible to electrophilic substitution and able to participate in π-stacking interactions.

Biological Profile: These electronic and steric differences can profoundly impact the biological profile. For example, in a series of thieno[2,3-b]pyridine (B153569) derivatives designed as potential antibacterial agents, the thiophene moiety plays a crucial role in binding to the target enzyme. researchgate.net Modifications on the phenyl ring attached to the thieno[2,3-b]pyridine scaffold showed that different substituents led to a range of potencies. researchgate.net This demonstrates that the interplay between the thiophene-containing core and its substituents is critical for biological activity.

The table below illustrates how such heterocyclic modifications can influence biological activity, using data from related thieno[2,3-b]pyridine compounds as a model. researchgate.net

| Compound ID | Core Scaffold | Key Substituent | Biological Activity (IC₅₀) | Binding Energy (kcal/mol) |

|---|---|---|---|---|

| 4g | 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine | -CH₃ | 7.01 nM | -11.12 |

| 4f | 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine | -Br | 13.16 nM | -10.75 |

| 4a | 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine | -H | 9.51 nM | -10.94 |

Data adapted from a study on thieno[2,3-b]pyridine derivatives as inhibitors of Bacillus anthracis nicotinate (B505614) mononucleotide adenylyltransferase. researchgate.net

Rational Design Strategies for Enhanced Specificity and Potency

Rational drug design is essential for transforming a lead compound like this compound into a highly potent and specific therapeutic agent, often targeting protein kinases. nih.gov Strategies can be broadly categorized as structure-based and ligand-based.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target (e.g., a kinase) is known, SBDD can be employed. Molecular docking simulations can predict how the compound binds to the active site. frontiersin.orgnih.gov This information allows for the rational design of modifications to improve binding affinity and selectivity. For example, if the aniline -NH₂ group forms a key hydrogen bond with the kinase hinge region, modifications would focus on other parts of the molecule to explore additional binding pockets and enhance potency without disrupting this critical interaction. frontiersin.org

Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD methods are used. These rely on the knowledge of other molecules that bind to the same target.

Pharmacophore Modeling: A pharmacophore model can be built based on the common structural features (e.g., hydrogen bond donors/acceptors, aromatic rings) of known active compounds. This model then serves as a template for designing new molecules with potentially higher activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This can guide the selection of substituents to maximize potency.

A practical example of rational design can be seen in the development of dual Mer/c-Met kinase inhibitors based on a 2-substituted aniline pyrimidine (B1678525) scaffold. mdpi.com Researchers systematically modified a part of the molecule (a piperazine (B1678402) group) and observed the effects on inhibitory activity against the two kinases. mdpi.com This allowed them to identify modifications that maintained or improved potency against the desired targets while potentially reducing off-target effects.

The following table, based on data for such kinase inhibitors, demonstrates how rational modifications can tune potency and selectivity. mdpi.com

| Compound ID | Modification on Aniline Scaffold | Mer Kinase IC₅₀ (nM) | c-Met Kinase IC₅₀ (nM) |

|---|---|---|---|

| 14a | 2-(4-methylpiperazin-1-yl)aniline | 8.1 | 10.3 |

| 14b | 2-morpholinoaniline | 9.6 | 12.7 |

| 14c | 2-(pyrrolidin-1-yl)aniline | 26.5 | 20.1 |

| 14d | 2-(piperidin-1-yl)aniline | 18.4 | 24.3 |

Data adapted from a study on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors. mdpi.com

These strategies—modifying substituents, altering heterocyclic cores, and applying computational design methods—are integral to the systematic exploration of the this compound scaffold to enhance its specificity and potency for targeted applications.

Mechanistic Investigations of Biological Interactions in Vitro

Molecular Target Identification and Binding Studies (e.g., Enzyme Inhibition, Receptor Binding)

A thorough review of scientific literature and databases reveals a notable absence of specific studies focused on the molecular target identification for 2-Methyl-3-(pyridin-3-yl)aniline. There are no published reports detailing its activity as an enzyme inhibitor or its binding affinity for specific biological receptors. Consequently, data tables for enzyme inhibition constants (Kᵢ) or receptor binding affinities (Kᵢ, IC₅₀) for this compound are not available.

While related structures containing pyridine (B92270) and aniline (B41778) motifs are often investigated as kinase inhibitors, no such research has been specifically published for this compound itself.

DNA Interaction Studies (e.g., Intercalation, Electrostatic Binding, Cleavage Mechanisms)

There is currently no published research data on the interaction of this compound with DNA. Studies investigating potential DNA intercalation, electrostatic binding to the DNA grooves, or mechanisms of DNA cleavage have not been reported for this compound. Therefore, details on binding constants, preferred binding modes, or evidence of hydrolytic or oxidative cleavage activity are absent from the scientific record.

Cellular Pathway Modulation Studies (In Vitro)

Investigations into how this compound may modulate specific cellular pathways in vitro have not been documented in peer-reviewed literature. There are no available studies that report on its effects on signaling cascades, gene expression, or other cellular processes.

Antimicrobial and Antifungal Activity Mechanisms (In Vitro)

Despite the known antimicrobial and antifungal potential of various pyridine derivatives, specific studies detailing the mechanisms of action for this compound against microbial or fungal pathogens are not present in the available scientific literature. Data such as minimum inhibitory concentration (MIC) values against various strains, or studies elucidating its effects on microbial cell walls, membranes, or metabolic processes, have not been published.

Applications As Advanced Chemical Building Blocks and Research Reagents

Precursors for Complex Heterocyclic Systems and Novel Compounds

The structure of 2-Methyl-3-(pyridin-3-yl)aniline is particularly amenable to the synthesis of fused heterocyclic systems, most notably carbolines. Carbolines are a class of nitrogen-containing tricyclic compounds, with the β-carboline skeleton being prevalent in numerous natural products and pharmacologically active molecules. beilstein-journals.orgmdpi.com

The aniline (B41778) and pyridine (B92270) rings within this compound provide the necessary components for intramolecular cyclization reactions to form these complex structures. Methodologies such as photostimulated cyclization of anilinohalopyridines and palladium-catalyzed intramolecular aryl amination are employed to construct the carboline framework. conicet.gov.ar While a variety of substituted anilines and pyridines can be used in these reactions, the specific substitution pattern of this compound influences the regiochemistry and yield of the resulting carboline. conicet.gov.ar The development of synthetic routes using such precursors is crucial for accessing complex alkaloids like brevicarine (B1667783) for pharmacological studies. beilstein-journals.org

Furthermore, the aniline moiety can be readily derivatized. For instance, it can serve as a directing group in C-H activation reactions, enabling the introduction of various functional groups at specific positions, thereby creating novel and highly substituted pyridine derivatives. rsc.orgacs.org This capability allows for the generation of libraries of compounds for screening in drug discovery and materials science.

A summary of representative reactions where aminobipyridine scaffolds are used as precursors is presented below:

| Precursor Type | Reaction Type | Product Class | Significance |

| Anilinohalopyridines | Photostimulated Cyclization | Carbolines | Access to all four carboline regioisomers. conicet.gov.ar |

| Tryptamines & Glyoxylic acid | Pictet-Spengler Reaction | Tetrahydro-β-carbolines | Key step in the synthesis of various β-carboline alkaloids. mdpi.com |

| β-amino alcohols & Acetylene dicarboxylate | Tandem Cycloaddition/Cycloreversion | Polysubstituted Pyridines | General method for preparing complex pyridine derivatives. nih.gov |

| N-(2-(pyridin-2-yl)phenyl)benzamide | Cu(II) mediated C-H Amination | Quinazolinones | Demonstrates use of the aminopyridine moiety as a directing group. rsc.org |

Scaffolds for Material Science Applications (e.g., Organic Semiconductors, OLEDs)

The field of organic electronics leverages carbon-based materials for applications such as organic light-emitting diodes (OLEDs) and organic semiconductors. rsc.orgyoutube.com The performance of these devices is intrinsically linked to the molecular structure of the organic materials used. Bipyridinyl aniline derivatives, including structures related to this compound, are of interest in this field.

The pyridine moiety in these compounds can act as an electron-transporting unit, while the aniline portion can serve as a hole-transporting or light-emitting component. The ability to modify both the aniline and pyridine rings allows for fine-tuning of the electronic and photophysical properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for efficient charge injection, transport, and recombination in devices like OLEDs.

While specific research detailing the performance of this compound itself in OLEDs or organic semiconductors is not widely published, the broader class of pyridine-containing aromatic amines is extensively studied. The general strategy involves incorporating these scaffolds into larger, more complex molecules designed to have specific photophysical properties. The inherent properties of the aminobipyridine core make it a promising platform for developing new materials for next-generation electronic devices. rsc.org

Derivatization Reagents in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. This often involves reacting the analyte with a reagent to attach a "tag" that enhances its detectability by methods like spectrophotometry, fluorimetry, or mass spectrometry.

While there is no specific literature detailing the use of this compound as a standard derivatization reagent, its chemical properties suggest potential utility. The primary amine group (-NH2) is nucleophilic and can react with various functional groups, such as carboxylic acids, aldehydes, and ketones, to form stable derivatives. The pyridine ring could serve as a chromophore for UV-Vis detection or as a site for protonation in mass spectrometry, potentially improving ionization efficiency. However, its application in this specific context remains a subject for future research.

Probes for Biochemical and Biological Research

Molecular probes are essential tools in biochemical and biological research for visualizing, tracking, or quantifying biological molecules and processes. The this compound scaffold can be considered a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is able to bind to multiple biological targets, often with high affinity.

The β-carboline structures synthesized from precursors like this compound are known to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. mdpi.com By extension, the precursor itself and its derivatives are valuable as starting points for the synthesis of compound libraries aimed at discovering new therapeutic agents.

Emerging Research Directions and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and property prediction of compounds like 2-Methyl-3-(pyridin-3-yl)aniline. These computational tools can analyze vast datasets of chemical structures and their associated biological activities to identify promising new derivatives.

ML models, particularly those used for Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activity of novel analogues based on their structural features. For instance, ML algorithms can be trained on large kinase inhibitor datasets to predict the potential targets and potency of new pyridinylaniline derivatives. nih.gov This approach accelerates the initial stages of drug discovery by prioritizing the synthesis of compounds with the highest probability of success.

Furthermore, AI can be employed in de novo drug design, where algorithms generate entirely new molecular structures optimized for specific biological targets. By providing the core scaffold of this compound as a starting point, AI could generate novel derivatives with improved properties, such as enhanced binding affinity or better selectivity for a particular kinase. This computational pre-screening significantly reduces the time and cost associated with traditional trial-and-error synthesis and testing. The use of such models can also help in understanding complex relationships between a compound's structure and its polypharmacological effects, which is crucial for kinase inhibitors that often interact with multiple targets. nih.gov

Development of Novel Synthetic Methodologies for Sustainable Production

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on sustainable and efficient production methods. For a compound like this compound, which is typically synthesized through cross-coupling reactions, there is a significant opportunity to develop more environmentally friendly protocols.

Future research will likely focus on replacing traditional palladium or copper catalysts with more abundant and less toxic earth-abundant metals like nickel or iron. acs.org Additionally, the development of catalytic systems that can operate in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions, is a key area of investigation. Techniques like flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offer advantages in terms of safety, scalability, and efficiency, and are well-suited for the industrial production of such compounds.

Another promising avenue is the use of C-H activation strategies. These methods allow for the direct coupling of the pyridine (B92270) and aniline (B41778) rings without the need for pre-functionalization (e.g., halogenation), thus reducing the number of synthetic steps and the generation of waste. The development of robust and selective C-H activation methods for the synthesis of biaryl amines like this compound will be a major focus of synthetic organic chemistry in the coming years.

Exploration of Unconventional Biological Activities and Mechanistic Pathways

While pyridinylaniline scaffolds are well-known as kinase inhibitors, future research is expected to uncover unconventional biological activities and explore novel mechanistic pathways. mdpi.com The structural motif of this compound makes it a versatile scaffold that could interact with a range of biological targets beyond the kinome.

Exploratory studies may reveal activities in areas such as:

Antiviral or Antimicrobial Agents: The pyridine nucleus is a common feature in many compounds with antimicrobial and antiviral properties. nih.gov Research into the potential of this compound and its derivatives to combat infectious diseases, including drug-resistant strains, is a logical and important direction. nih.govnih.gov

Neuropharmacology: The structural similarity to some psychoactive compounds and the ability of small molecules to cross the blood-brain barrier suggest that derivatives could be investigated for their effects on the central nervous system. wikipedia.org This could lead to the discovery of new treatments for neurological or psychiatric disorders.

Modulators of Protein-Protein Interactions: The biaryl structure could serve as a basis for designing molecules that disrupt key protein-protein interactions, which are implicated in a wide array of diseases, including cancer.

A deeper understanding of the mechanistic pathways through which this compound and its analogues exert their effects is also crucial. This involves not just identifying the primary target but also elucidating the downstream signaling events and any off-target effects. This knowledge is vital for developing more selective and effective therapeutic agents. mdpi.com

Advanced Characterization Techniques and Big Data Interpretation

The structural complexity and subtle electronic properties of molecules like this compound necessitate the use of advanced characterization techniques. While standard methods like NMR and mass spectrometry are fundamental, more sophisticated approaches will be key in future research. nih.govresearchgate.net

Advanced Characterization Techniques:

| Technique | Application for this compound |

|---|---|

| 2D-NMR Spectroscopy | Elucidating complex proton and carbon environments and confirming the connectivity between the pyridine and aniline rings. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Providing exact mass measurements to confirm elemental composition and aiding in the identification of metabolites and degradation products. nih.gov |

| X-ray Crystallography | Determining the precise three-dimensional structure of the molecule and its complexes with biological targets, offering insights into binding modes. researchgate.net |

| Computational Chemistry (DFT) | Predicting spectroscopic data, electronic properties, and conformational preferences to complement experimental findings. nih.gov |

The increasing volume and complexity of data generated from high-throughput screening, multi-omics studies, and advanced analytical techniques require sophisticated data interpretation methods. The field is moving towards the integration of "big data" from various sources, including large-scale biochemical assays and clinical data. nih.govnih.gov

For a compound like this compound, this means creating comprehensive datasets that link its structure and the structures of its analogues to a wide range of biological and physicochemical properties. nih.govnih.gov By applying big data analytics and machine learning algorithms to this information, researchers can identify complex patterns, predict drug-target interactions on a large scale, and gain a more holistic understanding of the compound's potential. nih.gov This data-driven approach will be instrumental in guiding future research and accelerating the translation of promising compounds from the laboratory to clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.